molecular formula C10H13NO2S B1433562 2,3-dihydro-1H-inden-2-ylmethanesulfonamide CAS No. 1695757-70-0

2,3-dihydro-1H-inden-2-ylmethanesulfonamide

Cat. No.: B1433562
CAS No.: 1695757-70-0
M. Wt: 211.28 g/mol
InChI Key: JQVKXAYXFRIXAF-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-inden-2-ylmethanesulfonamide is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol It is known for its unique structure, which includes an indene moiety fused with a methanesulfonamide group

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-14(12,13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVKXAYXFRIXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-inden-2-ylmethanesulfonamide typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-inden-2-ylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-dihydro-1H-inden-2-ylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-2-ylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The indene moiety may also contribute to its biological activity by interacting with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-2-methanesulfonamide: Similar structure but lacks the dihydro modification.

    2,3-dihydro-1H-indene-2-sulfonamide: Similar but with a different substitution pattern on the indene ring.

Uniqueness

2,3-dihydro-1H-inden-2-ylmethanesulfonamide is unique due to its specific combination of the indene and methanesulfonamide groups, which imparts distinct chemical and biological properties.

Biological Activity

2,3-Dihydro-1H-inden-2-ylmethanesulfonamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dihydroindene structure, which is significant for its biological interactions. The sulfonamide moiety is known for its ability to form hydrogen bonds, which can enhance binding affinity to biological targets such as enzymes and receptors.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The sulfonamide group may inhibit certain enzymes by competing with substrate binding sites or altering enzyme conformation. Additionally, the indene structure can interact with hydrophobic regions in proteins or cell membranes, potentially influencing cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest that it may be effective against various bacterial strains, making it a candidate for further development in antibiotic therapies.

Case Study: Antimicrobial Assays

In a recent study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was included among tested compounds. The results indicated a significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of sulfonamides, including this compound. The compound demonstrated competitive inhibition against target enzymes involved in inflammatory pathways. This finding supports the hypothesis that it could be developed into anti-inflammatory agents.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
1H-Indene-2-methanesulfonamideIndene with sulfonamideLimited studies; potential antimicrobial
2,3-Dihydro-1H-indene-2-sulfonamideDihydroindene with sulfonamideModerate antimicrobial activity
This compoundDihydroindene with methanesulfonamideSignificant antimicrobial and anticancer potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-inden-2-ylmethanesulfonamide
Reactant of Route 2
2,3-dihydro-1H-inden-2-ylmethanesulfonamide

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